

# Navigating the Landscape of Iodinated Methoxypyrimidines for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-lodo-2-methoxypyrimidine

Cat. No.: B15243329

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For researchers, scientists, and professionals in drug development, the precise selection of building blocks is paramount to the success of their synthetic endeavors. Among the vast array of heterocyclic compounds, iodinated methoxypyrimidines serve as critical intermediates in the synthesis of a wide range of biologically active molecules. This technical guide provides an indepth overview of the commercial availability, technical data, and synthetic applications of key iodo-methoxypyrimidine isomers, with a particular focus on commercially accessible derivatives for research purposes.

While the specific isomer **4-lodo-2-methoxypyrimidine** is not readily found in the catalogs of major chemical suppliers with a confirmed CAS number, several structurally related and commercially available isomers serve as viable alternatives for synthetic diversification. This guide will focus on these readily sourceable analogs, providing the necessary data to facilitate their integration into research and development workflows.

# Commercially Available Iodo-Methoxypyrimidine Isomers: A Comparative Overview

For scientists engaged in medicinal chemistry and materials science, having access to a reliable supply of well-characterized starting materials is essential. The following table summarizes the key quantitative data for commercially available iodo-methoxypyrimidine isomers that can serve as valuable synthetic precursors.



Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Representat ive Suppliers
2-lodo-4- methoxypyri midine	262353-35-5	C₅H₅IN₂O	236.01	≥97%	Sigma- Aldrich, Fluorochem
4-lodo-6- methoxypyri midine	161489-05-0	C₅H₅IN₂O	236.01	Varies	Sigma- Aldrich
2-Amino-4- iodo-6- methoxypyri midine	100594-13-6	C₅H₅IN₃O	251.03	≥95%	Apollo Scientific[1]
4-lodo-2- (methylthio)p yrimidine	1122-74-3	C₅H₅IN₂S	252.08	Varies	ChemicalBoo k[2]

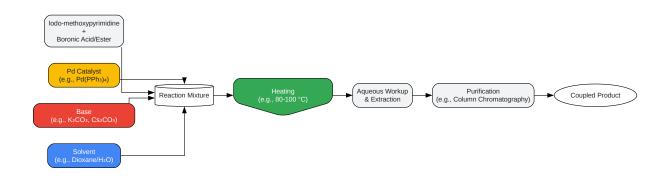
### **Synthetic Utility and Experimental Protocols**

The strategic placement of iodo and methoxy groups on the pyrimidine ring offers a versatile platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in the construction of complex molecular architectures.

# General Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The general workflow for coupling an iodo-methoxypyrimidine with a boronic acid derivative is depicted below.





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**Figure 1.** A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

A representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an iodo-pyrimidine derivative is as follows:

#### Materials:

- Iodo-methoxypyrimidine derivative (1.0 eq)
- Aryl or heteroaryl boronic acid (1.2 eq)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)
- Base (e.g., Potassium carbonate, 2.0 eq)
- Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

#### Procedure:



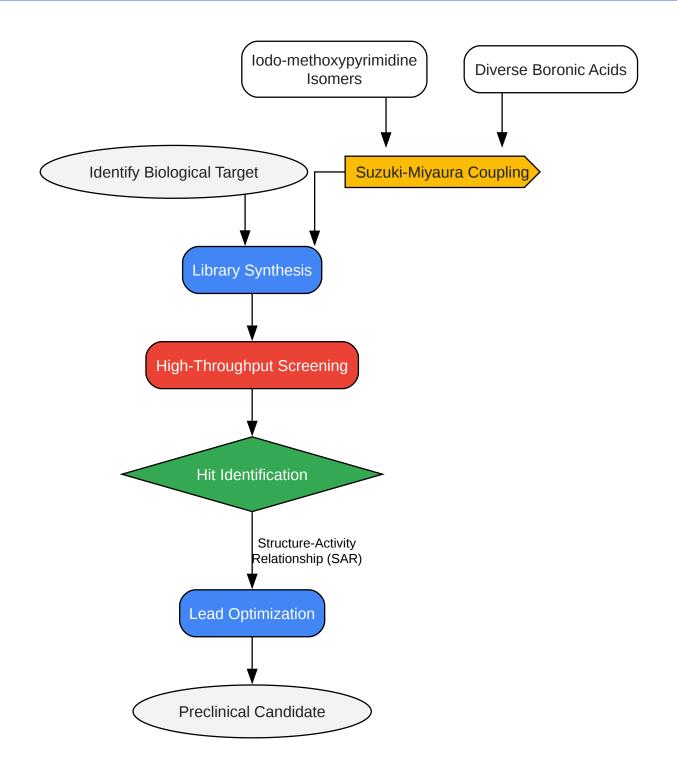
- To a dry reaction flask, add the iodo-methoxypyrimidine, boronic acid, palladium catalyst, and base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent mixture to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

### Signaling Pathways and Logical Relationships in Drug Discovery

The pyrimidine scaffold is a ubiquitous feature in a multitude of signaling pathways of therapeutic relevance. The ability to functionalize the pyrimidine core through methods like Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for screening against various biological targets.

The following diagram illustrates a simplified logical relationship in a typical drug discovery cascade where iodo-methoxypyrimidines can be employed.





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**Figure 2.** A logical diagram illustrating the role of iodo-methoxypyrimidines in a drug discovery workflow.



In conclusion, while the specific isomer **4-lodo-2-methoxypyrimidine** is not prominently featured in commercial catalogs, a range of structurally similar and synthetically versatile iodomethoxypyrimidine derivatives are readily available for research and development. These compounds, armed with the powerful chemistry of palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Researchers are encouraged to consult the catalogs of the suppliers mentioned for the most up-to-date information on product availability and specifications.

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#### References

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- To cite this document: BenchChem. [Navigating the Landscape of Iodinated Methoxypyrimidines for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15243329#commercial-suppliers-of-4-iodo-2-methoxypyrimidine-for-research]

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